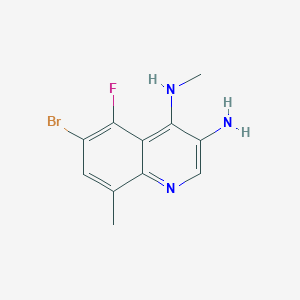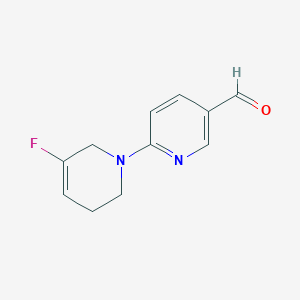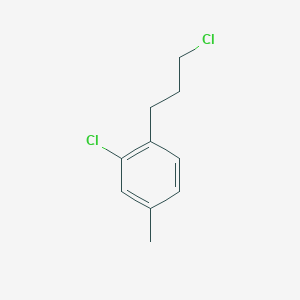
2-Chloro-1-(3-chloropropyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-chloropropyl)-4-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chlorine atom at the second position, a 3-chloropropyl group at the first position, and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The reaction mechanism involves the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products such as 2-hydroxy-1-(3-hydroxypropyl)-4-methylbenzene can be formed.
Oxidation Reactions: The major product is 2-chloro-1-(3-chloropropyl)-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-chloro-1-(3-propyl)-4-methylbenzene.
Scientific Research Applications
2-Chloro-1-(3-chloropropyl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies investigating the effects of chlorinated aromatic compounds on biological systems, including their potential toxicity and environmental impact.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function and structure of the target molecules. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-1-(3-chloropropyl)benzene: Lacks the methyl group at the fourth position, which may affect its reactivity and applications.
4-Chloro-1-(3-chloropropyl)-2-methylbenzene: The positions of the chlorine and methyl groups are reversed, potentially leading to different chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: The methyl group is replaced by an ethyl group, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H12Cl2 |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GEYDHHMZXRYQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


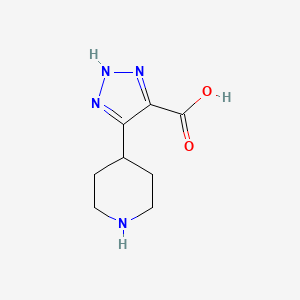
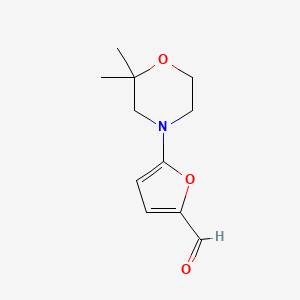
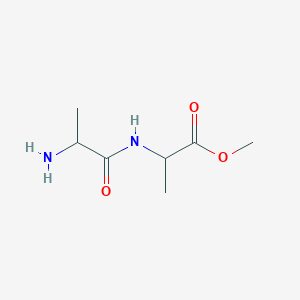



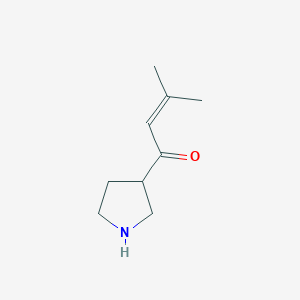
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
